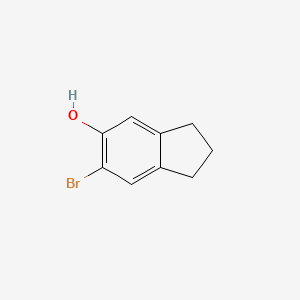
6-Bromo-2,3-dihidro-1H-inden-5-ol
Descripción general
Descripción
“6-Bromo-2,3-dihydro-1H-inden-5-ol” is a chemical compound with the molecular formula C9H9BrO. It has a molecular weight of 213.07 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “6-Bromo-2,3-dihydro-1H-inden-5-ol” is 1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“6-Bromo-2,3-dihydro-1H-inden-5-ol” is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 213.07 .Aplicaciones Científicas De Investigación
Síntesis Química
Compuestos como "6-Bromo-2,3-dihidro-1H-inden-5-ol" se pueden utilizar en diversas síntesis químicas . Pueden servir como bloques de construcción en la creación de moléculas más complejas para una variedad de aplicaciones.
Ciencia de Materiales
En el campo de la ciencia de materiales, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales con propiedades únicas . Estos podrían incluir materiales con características ópticas, eléctricas o mecánicas específicas.
Cromatografía
En cromatografía, compuestos como "this compound" se pueden utilizar como marcadores o compuestos de referencia debido a sus propiedades químicas únicas .
Investigación Biológica
Los derivados del indol, que son estructuralmente similares a "this compound", se ha descubierto que tienen una amplia gama de actividades biológicas . Estas incluyen actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamébicos, antihelmínticos, antifúngicas y ulcerogénicas .
Desarrollo de Medicamentos
Compuestos como "this compound" podrían utilizarse potencialmente en el desarrollo de nuevos medicamentos . Su estructura química única podría interactuar con objetivos biológicos de formas novedosas, lo que llevaría a nuevas posibilidades terapéuticas.
Química Analítica
En química analítica, "this compound" podría utilizarse como un estándar para la calibración o el desarrollo de métodos .
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with 6-bromo-2,3-dihydro-1h-inden-5-ol, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
6-bromo-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNQTFRWOCSCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576234 | |
| Record name | 6-Bromo-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-85-2 | |
| Record name | 6-Bromo-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



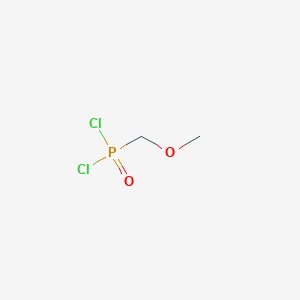



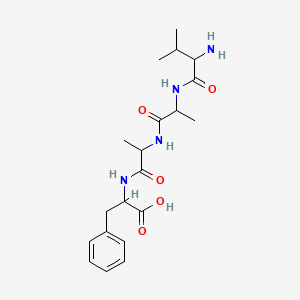
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)

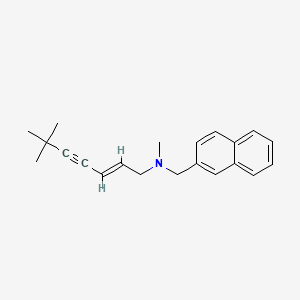
![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)
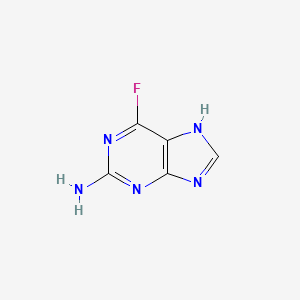
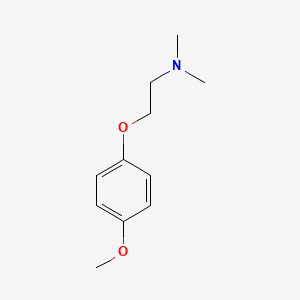
![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)
